molecular formula C10H14N2O2 B15274922 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide

Cat. No.: B15274922
M. Wt: 194.23 g/mol
InChI Key: LZBVKCKMWIKENQ-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide is an organic compound with a complex structure that includes an aminophenyl group and a hydroxyethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the carboxyl group of 4-aminophenylacetic acid, forming the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-aminophenylacetic acid: A precursor in the synthesis of 2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide.

    2-chloroethanol: Another precursor used in the synthesis.

    N-(2-hydroxyethyl)acetamide: A related compound with similar functional groups but lacking the aminophenyl moiety.

Uniqueness

This compound is unique due to the presence of both the aminophenyl and hydroxyethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-aminophenyl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C10H14N2O2/c11-9-3-1-8(2-4-9)7-10(14)12-5-6-13/h1-4,13H,5-7,11H2,(H,12,14)

InChI Key

LZBVKCKMWIKENQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCO)N

Origin of Product

United States

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